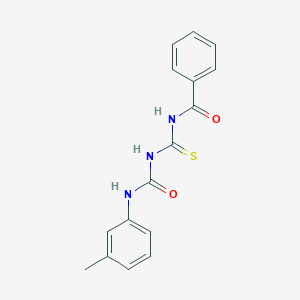![molecular formula C23H26N4O2S B305185 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a chemical compound that has been the subject of extensive scientific research. This compound is a member of the triazole family of compounds and has been found to have a wide range of potential applications in the field of medicine and biochemistry. In
Wirkmechanismus
The mechanism of action of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of bacterial and fungal cells. It may also work by modulating the activity of enzymes and receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent antibacterial and antifungal activity against a wide range of pathogens. In vivo studies have shown that it has potential therapeutic effects for the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide in lab experiments include its potent antibacterial and antifungal activity, as well as its potential therapeutic effects for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide. One potential direction is to further explore its potential therapeutic effects for the treatment of diabetes, Alzheimer's disease, and other neurological disorders. Another direction is to investigate its potential as a novel antibacterial and antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves several steps. The starting materials are commercially available and include 4-methoxybenzyl chloride, 4H-1,2,4-triazole-3-thiol, and N-(2-phenylethyl)acetamide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide has been the subject of extensive scientific research due to its potential applications in the field of medicine and biochemistry. This compound has been found to have antibacterial, antifungal, and antitumor properties. It has also been shown to have potential as a therapeutic agent for the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Eigenschaften
Produktname |
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide |
|---|---|
Molekularformel |
C23H26N4O2S |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
2-[[5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H26N4O2S/c1-3-15-27-21(16-19-9-11-20(29-2)12-10-19)25-26-23(27)30-17-22(28)24-14-13-18-7-5-4-6-8-18/h3-12H,1,13-17H2,2H3,(H,24,28) |
InChI-Schlüssel |
VBHBUTOMJBCZIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)NCCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl(4-{7-[2-(2-ethoxy-2-oxoethoxy)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}phenoxy)acetate](/img/structure/B305108.png)


![2,5-dimethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B305116.png)
amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B305117.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B305118.png)
amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B305119.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305123.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305124.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)